molecular formula C20H23ClFN3O B2467442 2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034486-16-1

2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2467442
CAS RN: 2034486-16-1
M. Wt: 375.87
InChI Key: HIHJGPDXHPGQAT-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a cyclopentyl group, a fluorobenzene group, and a pyrazole group. These groups are common in many organic compounds and can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms on the benzene ring, as well as the electron-donating effects of the methyl groups on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties could include its polarity, its molecular weight, and the presence of any chiral centers .

Scientific Research Applications

Fluorinated Pyrazoles as Building Blocks

Research into fluorinated pyrazoles reveals their importance as building blocks in medicinal chemistry. The synthesis of 3-amino-4-fluoropyrazoles involves monofluorination and condensation with different hydrazines, illustrating their utility in creating compounds with potential biological activities (Surmont et al., 2011).

Antitumor Activity of Benzothiazole Derivatives

Benzothiazole derivatives have been synthesized and evaluated for their potent antitumor properties. Notably, a study on benzothiazole derivatives showcased their selective cytotoxicity against tumorigenic cell lines, underlining their significance in developing new anticancer drugs (Yoshida et al., 2005).

Heterocyclic Compounds in Drug Synthesis

The exploration of heterocyclic compounds, including pyrazoles and pyrazolines, highlights their potential in synthesizing novel pharmacological agents. For instance, the creation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrates their utility in developing new antipsychotic agents without interacting with dopamine receptors, a distinct mechanism from currently available antipsychotics (Wise et al., 1987).

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to comment on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of complex organic compounds like this one are active areas of research in chemistry. Potential future directions could include exploring its reactivity, studying its potential uses, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-chloro-N-cyclopentyl-4-fluoro-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c1-24-19-8-4-7-16(19)18(23-24)12-25(14-5-2-3-6-14)20(26)15-10-9-13(22)11-17(15)21/h9-11,14H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHJGPDXHPGQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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